1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole
Description
Properties
IUPAC Name |
1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-12-9-13(2)15(4)16(14(12)3)10-20-11-19-17-7-5-6-8-18(17)20/h5-9,11H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPHMZYKOGGVIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CN2C=NC3=CC=CC=C32)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Procedure
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Reactants :
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1H-Benzimidazole (or 2-methyl-1H-benzimidazole)
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2,3,5,6-Tetramethylbenzyl chloride
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Base: Potassium hydroxide (KOH) or sodium hydride (NaH)
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Solvent: Ethanol (EtOH) or dimethylformamide (DMF)
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Reaction Conditions :
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Temperature: 80°C
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Duration: 12–24 hours
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Atmosphere: Ambient or inert gas (e.g., nitrogen)
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Workup :
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Precipitation by cooling or solvent evaporation
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Purification via recrystallization (acetonitrile or ethanol)
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Example Synthesis :
2-Methyl-1H-benzimidazole (0.5 g) was dissolved in ethanol (4 mL), followed by the addition of KOH (0.004 mol). After 1 hour of stirring at 25°C, 2,3,5,6-tetramethylbenzyl chloride (0.003 mol) was added dropwise. The mixture was refluxed at 80°C for 12 hours, yielding a white solid (82–87% yield).
Key Parameters Affecting Yield
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Base Strength : Strong bases (e.g., KOH) enhance deprotonation of benzimidazole, accelerating alkylation.
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Solvent Polarity : Ethanol balances solubility and reactivity, while DMF increases reaction rates but complicates purification.
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Temperature Control : Prolonged heating above 80°C may lead to side reactions, such as over-alkylation.
Friedel-Crafts Alkylation Approach
An alternative route involves Friedel-Crafts alkylation to introduce the tetramethylbenzyl group onto the benzimidazole core. This method is less common but useful for derivatives requiring regioselective substitution.
Reaction Mechanism
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Activation : 2,3,5,6-Tetramethylbenzyl chloride reacts with a Lewis acid (e.g., AlCl₃), forming a reactive electrophile.
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Electrophilic Substitution : The activated species attacks the electron-rich nitrogen of benzimidazole, forming the desired product.
Procedure :
A mixture of 1H-benzimidazole (1.0 eq), 2,3,5,6-tetramethylbenzyl chloride (1.2 eq), and AlCl₃ (1.5 eq) in dichloromethane was stirred at 0°C for 4 hours. The product was isolated via aqueous workup and column chromatography, yielding 70–75%.
Limitations
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Regioselectivity : Competing reactions at other positions of benzimidazole may occur.
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Sensitivity : Moisture-sensitive reagents require strict anhydrous conditions.
Comparative Analysis of Synthetic Methods
The table below summarizes the efficiency and practicality of major preparation routes:
| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Alkylation | 82–87 | 12–24 | High yield, simple workup | Requires excess base |
| Friedel-Crafts | 70–75 | 4–6 | Regioselective | Moisture-sensitive, complex purification |
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
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¹H NMR :
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¹³C NMR :
Industrial-Scale Production Considerations
Large-scale synthesis requires optimization for cost and safety:
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Continuous Flow Reactors : Enhance heat transfer and reduce reaction times.
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Green Chemistry : Substitution of ethanol with biodegradable solvents (e.g., cyclopentyl methyl ether).
Challenges and Optimization Strategies
Common Issues
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Impurity Formation : Over-alkylation or hydrolysis of the benzyl chloride precursor.
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Low Solubility : Tetramethylbenzyl derivatives may precipitate prematurely.
Chemical Reactions Analysis
Types of Reactions
1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the tetramethylbenzyl group.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
Antiproliferative Activities
Recent studies have highlighted the antiproliferative effects of benzimidazole derivatives, including 1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole. The compound has shown promising results against various cancer cell lines.
Case Studies and Findings
- A study assessed the cytotoxicity of benzimidazole derivatives using the MTT assay on several cancer cell lines including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound demonstrated significant inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Another research focused on silver complexes containing benzimidazole rings, revealing that these compounds exhibited stronger antiproliferative effects than cisplatin in A549 and CaCo2 cancer cell lines. The presence of the tetramethylbenzyl substituent enhanced the specificity towards cancer cells, suggesting potential for targeted therapy .
Antimicrobial Properties
The antimicrobial potential of this compound has also been investigated. Benzimidazole derivatives have been reported to possess significant activity against both Gram-positive and Gram-negative bacteria.
Research Insights
- A comprehensive study evaluated the antibacterial activity of various benzimidazole derivatives against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited notable antibacterial properties with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like ampicillin .
- Additionally, compounds derived from benzimidazole were tested against fungal pathogens like Candida albicans and Aspergillus niger, demonstrating moderate antifungal activity .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their function. The compound’s anticancer activity is attributed to its ability to interfere with cellular processes such as DNA replication and repair . Molecular docking studies have shown that it can bind to cancer-related proteins, inhibiting their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole with structurally analogous benzimidazole derivatives, emphasizing substituent effects on biological activity, catalytic performance, and physical properties.
Table 1: Comparative Analysis of Benzimidazole Derivatives
Steric and Electronic Effects
- Tetramethylbenzyl vs. Halogenated Derivatives : The tetramethylbenzyl group’s electron-donating methyl groups increase lipophilicity, enhancing membrane permeability in antimicrobial applications . In contrast, 4-chlorobenzyl (L4) and 4-nitrophenyl derivatives exhibit reduced activity due to electron-withdrawing effects, which may hinder interaction with hydrophobic enzyme pockets .
Physicochemical Properties
- Thermal Stability : Benzimidazolium salts with tetramethylbenzyl groups exhibit high melting points (~256°C), attributed to strong van der Waals interactions between methyl groups .
- Solubility : The tetramethylbenzyl derivative’s high lipophilicity may reduce aqueous solubility, necessitating formulation strategies for drug delivery .
Biological Activity
1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole is a derivative of the benzimidazole class of compounds, which are known for their diverse biological activities. Benzimidazoles have gained significant attention in medicinal chemistry due to their efficacy against various diseases, including cancer, infections, and inflammation. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Synthesis
The compound this compound features a benzimidazole core substituted with a bulky tetramethylbenzyl group. The synthesis typically involves the condensation of 2-aminobenzimidazole with appropriate aldehydes or ketones under acidic or basic conditions. Recent advancements in synthetic methodologies have enabled more efficient production of such derivatives using greener approaches like microwave-assisted synthesis .
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines:
- IC50 Values : Compounds in this class often exhibit IC50 values ranging from 0.096 to 0.63 μM against prostate (PC-3), cervical (HeLa), and lung (A549) cancer cell lines .
- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and disruption of microtubule dynamics .
Antimicrobial Activity
Benzimidazole derivatives are also recognized for their antimicrobial properties:
- Broad-Spectrum Efficacy : They have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition .
- Comparative Studies : In comparative studies with standard antibiotics like ciprofloxacin and norfloxacin, certain benzimidazole derivatives exhibited superior antibacterial activity .
Anti-inflammatory Activity
The anti-inflammatory potential of benzimidazoles has been documented through various assays:
- In Vitro Studies : Compounds have been assessed for their ability to inhibit pro-inflammatory cytokines in cell cultures. For example, certain derivatives showed a marked reduction in TNF-alpha and IL-6 levels .
- Mechanistic Insights : The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling pathways .
Case Studies
Several studies highlight the biological activity of this compound or its close analogs:
- Antitumor Efficacy : A study reported that a related compound induced apoptosis in A549 cells with an IC50 value significantly lower than that of cisplatin, suggesting a promising alternative for lung cancer treatment .
- Antimicrobial Testing : In another investigation, derivatives were tested against multiple bacterial strains with results indicating effective inhibition comparable to established antibiotics .
Q & A
Q. How are catalytic intermediates characterized in cross-coupling reactions?
- Methodological Answer : In situ NMR or IR spectroscopy tracks palladium complex formation. For PEPPSI catalysts, kinetic isotopic effects (KIEs) and Hammett plots differentiate between oxidative addition and transmetallation rate-determining steps .
Data Contradiction and Resolution
Q. How to address discrepancies in reported biological activities of analogous derivatives?
Q. Why do DFT-predicted binding energies sometimes conflict with experimental results?
- Methodological Answer : Solvation effects and protein flexibility (not modeled in rigid docking) cause discrepancies. Hybrid QM/MM simulations or explicit solvent molecular dynamics (MD) improve accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
